molecular formula C9H14N2O3 B595707 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione CAS No. 118937-18-1

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B595707
CAS No.: 118937-18-1
M. Wt: 198.222
InChI Key: VPPXKPIHOXFVBG-UHFFFAOYSA-N
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Description

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound belongs to the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both amine and ester functional groups. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives .

Scientific Research Applications

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the spirocyclic structure contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-1-oxa-3,9-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-11-7(12)9(14-8(11)13)4-3-5-10-6-9/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPXKPIHOXFVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCCNC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731673
Record name 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118937-18-1
Record name 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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